
phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Polymer Science and Materials Chemistry
Polyamides containing xanthene groups exhibit remarkable properties, making them suitable for various applications in materials science. These polymers are amorphous, soluble in polar solvents, and form transparent, flexible films with high mechanical strength. They possess high glass transition temperatures and excellent thermal stability, which are desirable traits for materials used in high-temperature applications. The introduction of xanthene cardo groups into the polymer backbone contributes to these properties, suggesting potential applications in advanced materials and coatings (Shou-Ri Sheng et al., 2009).
Drug Design and Molecular Synthesis
The structure of "phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate" relates closely to compounds studied for their pharmacological activities. For instance, compounds with similar structural motifs have been investigated as inhibitors of soluble epoxide hydrolase, a key enzyme in the metabolism of epoxyeicosatrienoic acids. These inhibitors show potential in treating various diseases by modulating the levels of bioactive lipids (R. Thalji et al., 2013). Additionally, research into anticonvulsant enaminones provides insights into the design of compounds for neurological applications (M. Kubicki et al., 2000).
Anticancer and Antimicrobial Agents
Some derivatives structurally related to "this compound" have been explored for their anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents. These compounds interfere with the formation of blood vessels and interact with DNA, processes that are crucial for cancer cell survival and proliferation. The presence of specific substituents on the phenyl ring appears to influence their efficacy, pointing towards the importance of structural optimization in drug design (Vinaya Kambappa et al., 2017).
Neuroinflammation and Brain Imaging
Compounds targeting macrophage colony-stimulating factor 1 receptor (CSF1R) for PET imaging of microglia highlight the potential of using structurally complex molecules for diagnosing and studying neuroinflammatory conditions. The specificity of these compounds for CSF1R allows for the noninvasive imaging of microglial activity, offering insights into the roles of microglia in various neurological disorders (A. Horti et al., 2019).
Propriétés
IUPAC Name |
phenyl 4-[(9H-xanthene-9-carbonylamino)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c30-26(25-21-10-4-6-12-23(21)33-24-13-7-5-11-22(24)25)28-18-19-14-16-29(17-15-19)27(31)32-20-8-2-1-3-9-20/h1-13,19,25H,14-18H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWRAVQEBQITJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2722534.png)
![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)
![2-[(2-Methylcyclopropyl)amino]ethanol](/img/structure/B2722536.png)
![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2722539.png)
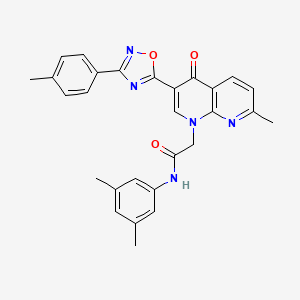
methanone O-(2-phenoxyethyl)oxime](/img/structure/B2722541.png)
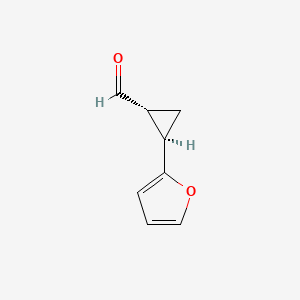
![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)
![1-Adamantyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2722547.png)
![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)
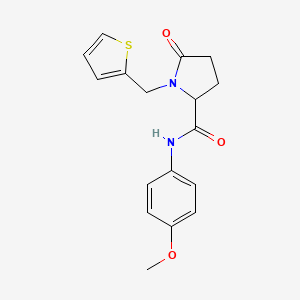
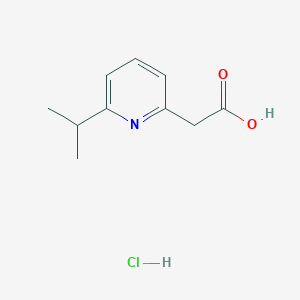
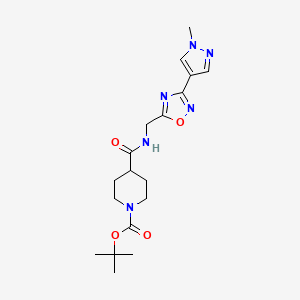
![Methyl 3-[[(E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B2722556.png)